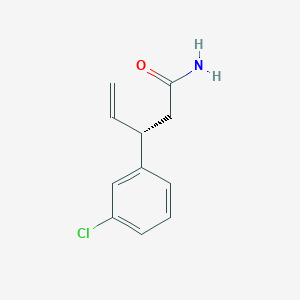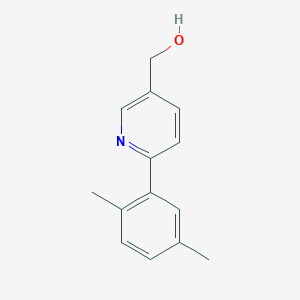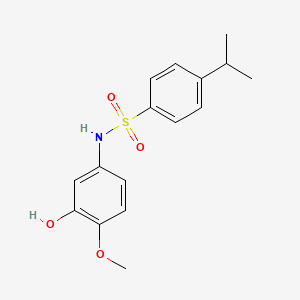![molecular formula C9H10N4O B12614584 N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been incorporated into various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-amino-3-hydroxypyridine with acetic anhydride under microwave-assisted heating, which facilitates the formation of the imidazo[4,5-b]pyridine ring . The reaction conditions often include the use of polar solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups such as halides or amines.
科学研究应用
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific biological context and application.
相似化合物的比较
N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: A drug used for the treatment of migraines.
Telcagepant: An investigational drug for migraine treatment.
Ralimetinib: An investigational agent for cancer and Proteus syndrome treatment.
Miransertib: An investigational drug for Proteus syndrome.
These compounds share the imidazo[4,5-b]pyridine core but differ in their specific substituents and functional groups, which confer unique biological activities and therapeutic applications.
属性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
N-(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5-11-8-3-7(13-6(2)14)4-10-9(8)12-5/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
InChI 键 |
DOTQMODHPCOPMM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=C(C=N2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)
![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)



![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
